molecular formula C6H12O6 B118869 D-[5-2H]glucose CAS No. 136864-16-9

D-[5-2H]glucose

Cat. No.: B118869
CAS No.: 136864-16-9
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-MVNNJOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[5-2H]Glucose is a high-purity, stable isotope-labeled chemical tracer essential for advanced metabolic research. This compound, also known as deuterated glucose where a hydrogen atom at the C-5 position is replaced by a stable deuterium isotope (²H), is a critical tool for non-invasively probing glucose metabolism dynamics in living systems . Its primary research application is in studying the brain's glucose metabolism through innovative techniques like Quantitative Exchanged-Label Turnover Proton Magnetic Resonance Spectroscopic Imaging (QELT-MRSI) . After oral administration, this compound is taken up by cells, and the deuterium label is incorporated into downstream metabolites. As deuterons (²H) substitute for protons (¹H) in the molecule, they do not contribute to the proton (¹H) spectrum. The subsequent decrease in the signal of specific metabolite positions in 1H-MRS, such as glutamate and glutamine, allows researchers to quantify the cerebral metabolic rate of glucose (CMRGlc) and the turnover of neurotransmitters without the need for radioactive tracers or specialized hardware for direct deuterium detection . This mechanism enables the detailed mapping of crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle and the glutamate/glutamine cycle . By providing a safe, non-radioactive, and orally administrable substrate, this compound offers a significant advantage over traditional methods like Fluorodeoxyglucose-PET ([18F]FDG PET), which cannot assess downstream metabolism, or direct ²H-MRS, which has limited sensitivity and requires specialized equipment . It is therefore an invaluable reagent for investigating energy homeostasis, neurotransmitter synthesis, and metabolic shifts in neurological diseases, cancer, and psychiatric disorders . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-MVNNJOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](C(O1)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for D 5 2h Glucose and Positional Deuterated Glucose Analogues

Chemical Synthesis Approaches for Site-Specific Deuteration

Chemical synthesis provides a powerful toolkit for the regioselective deuteration of carbohydrates. By employing protective group strategies and specific catalytic systems, it is possible to direct deuterium (B1214612) exchange to designated carbon atoms within the glucose scaffold.

Regioselective Deuteration Strategies

The synthesis of D-[5-2H]glucose relies on strategic chemical manipulations to expose the C5 position for deuterium exchange while other positions remain protected. A common approach involves the use of protecting groups that can be selectively removed to allow for targeted hydrogen-isotope exchange.

One established method utilizes a di-O-isopropylidene-protected glucose derivative as a starting material. The synthesis can be conceptualized in the following steps:

Protection: D-glucose is converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects the hydroxyl groups at C1, C2, C5, and C6.

Selective Deprotection: The less stable isopropylidene group at the C5/C6 position is selectively cleaved under weak acidic conditions. This step yields 1,2-O-isopropylidene-α-D-glucofuranose, liberating the hydroxyl groups at C3, C5, and C6.

Catalytic H-D Exchange: The resulting compound is then subjected to a catalytic hydrogen-deuterium exchange reaction. Using a catalyst such as Raney®-Nickel in deuterated water (D₂O), the hydrogen atoms on the carbons adjacent to the free hydroxyl groups are exchanged for deuterium. snnu.edu.cn This process facilitates deuteration at the C5 position.

Deprotection: The final isopropylidene protecting group at the C1/C2 position is removed by acidic hydrolysis to yield the final this compound product. snnu.edu.cn

The regioselectivity of such catalytic exchange reactions is highly dependent on the accessibility of the C-H bonds to the catalyst surface, which is controlled by the presence of free hydroxyl groups. nih.gov Protecting groups like acetals prevent deuteration at adjacent positions. nih.gov

Synthesis of Multi-Deuterated D-Glucose Precursors (e.g., [2,3,4,6,6'-2H5]-D-glucose)

The synthesis of multi-deuterated glucose analogues, such as [2,3,4,6,6'-2H5]-D-glucose, is crucial for applications like deuterium magnetic resonance imaging. A robust method for producing this compound involves a catalytic exchange reaction on a protected glucose derivative. nih.govresearchgate.net

The synthetic route generally proceeds as follows:

Anomeric Protection: D-glucose is first converted to its methyl glucoside, typically methyl-α-D-glucopyranoside. nih.govnih.gov This is achieved by reacting glucose with methanol (B129727) under acidic conditions (e.g., sulfuric acid) at reflux. nih.gov This protection of the anomeric carbon (C1) is necessary because direct, prolonged treatment of unprotected glucose with catalysts like Ruthenium on carbon (Ru/C) in D₂O can lead to decomposition. nih.govresearchgate.net

Catalytic Deuteration: The methyl glucoside is then dissolved in D₂O with a heterogeneous catalyst, such as Ru/C, and stirred under a hydrogen atmosphere at elevated temperatures (e.g., 80°C). nih.govnih.gov This reaction facilitates the exchange of protons for deuterons at positions C2, C3, C4, and C6, which are adjacent to free hydroxyl groups.

Hydrolysis: The final step involves the acidic hydrolysis (e.g., with 1 M HCl) of the methyl glycoside to remove the anomeric methoxy (B1213986) group. nih.gov This yields the desired [2,3,4,6,6'-2H5]-D-glucose.

This method has been shown to be effective for producing multi-deuterated glucose with high deuterium labeling efficiency. nih.govresearchgate.net

Considerations for Cost-Effective Production of Deuterated Glucose

A significant barrier to the widespread use of deuterated glucose is the high cost of production. nih.govanr.fr This expense is driven by costly raw materials, such as deuterium gas (D₂) and D₂O, and the need for specialized reaction conditions. nih.govmdpi.com Consequently, research has focused on developing more economical synthetic routes.

Key strategies for reducing production costs include:

Cheaper Substrates: One successful approach for synthesizing [2,3,4,6,6'-2H5]-D-glucose utilizes the more affordable raw material methyl-α-D-glucopyranoside, which relies on milder reaction conditions (80°C) and results in a significant, approximately 10-fold, reduction in production costs compared to other methods. nih.govresearchgate.net

Electrochemical Methods: An innovative, cost-effective method involves the electrolysis of glucose in heavy water (D₂O). rsc.orgresearchgate.net This process, using a graphene oxide membrane reactor, can generate the necessary deuterium species for labeling organic compounds without the need for expensive D₂ gas. rsc.orgresearchgate.net The addition of glucose to the D₂O electrolysis system has been shown to effectively boost the production of active deuterium species. rsc.org

Flow Chemistry: The implementation of continuous-flow chemistry is being investigated as a means for rapid, low-cost, and gram-scale production of deuterated carbohydrates, which could make these valuable compounds more accessible for commercialization. anr.fr

Alternative Isotope Sources: For biological production, using H₂O-based media supplemented with deuterated algal amino acids can significantly lower costs compared to traditional methods that require bulk D₂O and deuterated glucose. nih.gov

These approaches aim to make deuterated glucose and its analogues more accessible for both preclinical and clinical research applications. nih.gov

Enzymatic Synthesis and Isotopic Incorporation for D-[1-2H]glucose and D-[U-2H]glucose

Enzymatic methods offer high selectivity and mild reaction conditions for the synthesis of isotopically labeled sugars. These biocatalytic approaches can be harnessed to produce specifically labeled glucose analogues like D-[1-2H]glucose and uniformly labeled D-[U-2H]glucose.

Enzymatic synthesis of labeled glucose derivatives often involves a cascade of reactions where multiple enzymes work in concert. For instance, a high-yielding, one-pot enzymatic synthesis of UDP-glucose has been demonstrated on a gram scale starting from glucose. nih.gov This process utilizes three key enzymes:

Hexokinase: To phosphorylate glucose to glucose-6-phosphate.

Phosphoglucomutase: To isomerize glucose-6-phosphate to glucose-1-phosphate.

UDPG pyrophosphorylase (UGPase): To react glucose-1-phosphate with UTP to form UDP-glucose. nih.gov

This type of multi-enzyme system could be adapted for the synthesis of deuterated analogues by starting with an appropriately labeled glucose precursor.

For the synthesis of D-[1-2H]glucose , specific enzymes that catalyze reactions at the C1 position can be employed. While direct enzymatic deuteration at C1 is less common, multi-step enzymatic pathways can achieve this. For example, an enzymatic method for preparing C1-deuterated D-glucose involves the deuteration of ¹⁴C-labeled D-fructose 6-phosphate in D₂O using phosphomannoisomerase. The resulting deuterated hexose (B10828440) monophosphates are then enzymatically converted through several steps to D-glucose 6-phosphate, which is finally hydrolyzed to yield C1-deuterated D-glucose.

The production of D-[U-2H]glucose (uniformly deuterated glucose) is often achieved through biological systems. Certain algae can be adapted to grow in media where the primary water source is D₂O (up to 99.6%). researchgate.net In this environment, the algae biosynthesize all their cellular components, including carbohydrates, incorporating deuterium at all non-exchangeable hydrogen positions. This results in the large-scale production of perdeuterated glucose and mannose. researchgate.net Similarly, bacterial biosynthesis using precursors like D-glucose or glycerol (B35011) in D₂O-based media can produce randomly and multiply labeled compounds. capes.gov.br

Purification and Analytical Verification of Deuterated Glucose Analogues

Following synthesis, rigorous purification and analytical verification are essential to ensure the identity, purity, and isotopic enrichment of the deuterated glucose analogues.

Purification: The primary method for purifying deuterated glucose products is column chromatography . Specifically, flash chromatography using silica (B1680970) gel is frequently employed to separate the desired labeled glucose from reaction byproducts and unreacted starting materials. nih.govmdpi.com The choice of solvent system (eluent) is critical for achieving good separation. For example, in the synthesis of [2,3,4,6,6-²H₅, 3,4-¹³C₂]-D-glucose, the final product was purified by flash chromatography with a gradient of methanol in dichloromethane. nih.gov After purification, the product is often obtained as a syrup or powder after solvent evaporation and lyophilization. nih.govplos.org

Analytical Verification: A combination of spectroscopic techniques is used to confirm the structure and assess the level and position of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

¹H NMR: Is used to quantify the degree of deuteration by observing the reduction or disappearance of proton signals at specific positions. plos.org

²H NMR: Directly detects the deuterium nuclei, confirming their presence and location within the molecule. uc.pt

¹³C NMR: Provides information about the carbon backbone and can be used to determine site-specific deuteration levels by observing isotopic effects on the ¹³C chemical shifts. researchgate.net

These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized deuterated glucose analogues, confirming their suitability for subsequent applications. nih.govresearchgate.net

Advanced Analytical Approaches for D 5 2h Glucose and Its Downstream Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Glucose Studies

NMR spectroscopy is a versatile and powerful analytical technique that exploits the magnetic properties of atomic nuclei. It is central to studying the fate of deuterium-labeled compounds in biological systems. Both direct detection of the deuterium (B1214612) nucleus (²H) and indirect observation through its effect on proton (¹H) signals provide detailed insights into metabolic fluxes.

Deuterium (²) Magnetic Resonance Spectroscopy (MRS) and Imaging (MRSI)

Directly detecting the deuterium signal forms the basis of Deuterium Metabolic Imaging (DMI), an emerging method for non-invasively studying glucose metabolism in vivo. researchgate.netnih.gov This technique offers a robust way to measure metabolic rates and has advantages in signal-to-noise ratio and imaging resolution, especially at ultra-high magnetic fields. umn.edu

Deuterium Magnetic Resonance Spectroscopy (MRS) and Spectroscopic Imaging (MRSI) are non-invasive methods that allow for the in vivo assessment of cellular metabolism. umn.edu Following the administration of deuterium-labeled glucose, these techniques can map the spatial distribution and temporal evolution of the labeled substrate and its downstream metabolites. umn.edunih.gov This provides a safe and effective way to quantify the metabolism of ²H-labeled glucose and the synthesis of key molecules like neurotransmitters. nih.gov

The process involves orally administering a substrate such as [6,6′-²H₂]glucose, which is then taken up by cells and metabolized. mpg.de The deuterium label is transferred to various downstream products, which can be detected and quantified. researchgate.netmpg.de For instance, studies in the human brain and in animal models have successfully monitored the conversion of deuterated glucose into key metabolites. nih.govresearchgate.net In glioma rat models, DMI has been used to observe increased lactate (B86563) levels in tumor regions, indicating enhanced glycolysis, a hallmark of cancer known as the Warburg effect. mpg.denih.gov The primary metabolites detected include deuterated water, glutamate (B1630785)/glutamine (Glx), and lactate. mpg.deresearchgate.net The specific position of the deuterium label on the glucose molecule dictates which downstream metabolites become labeled and at which position. For example, with [6,6′-²H₂]glucose, the label is incorporated into the methyl group of lactate (Lac3). biorxiv.org

The versatility of DMI allows it to potentially measure the cerebral metabolic rates of glucose consumption (CMRglc), the tricarboxylic acid (TCA) cycle flux, and lactate production simultaneously. umn.eduresearchgate.net This makes it a powerful alternative to other methods like Positron Emission Tomography (PET) for studying metabolic dysregulation in diseases such as cancer and neurodegenerative disorders. researchgate.netumn.edu

While in vivo MRS provides a dynamic picture of metabolism in a living system, high-resolution ²H NMR spectroscopy of tissue extracts or isolated metabolites (ex vivo analysis) offers a more detailed and unambiguous characterization. This approach is particularly useful for validating in vivo findings and for studying metabolites that are difficult to resolve in the complex in vivo environment.

An example of this is the study of glycogen (B147801) synthesis. High-resolution NMR analysis of glycogen isolated from mouse liver after the administration of ²H-labeled glucose was performed to investigate its NMR visibility. nih.gov These experiments revealed that the ²H NMR signal from labeled glycogen is very difficult to detect due to a very short transverse relaxation time (T2 < 2 ms), which results in a spectral line that is significantly broad. nih.gov This makes direct in vivo detection of ²H-labeled glycogen challenging, leaving ¹³C MRS as a more suitable method for that specific purpose. nih.gov Such ex vivo studies are crucial for understanding the limitations and capabilities of in vivo techniques and for the precise assignment of signals observed in complex spectra. nih.gov

A key strength of deuterium-based metabolic studies is the ability to perform dynamic acquisitions, tracking the flow of the label through metabolic pathways over time. biorxiv.org After administering the ²H-labeled glucose, multiple MRS or MRSI measurements are acquired sequentially. biorxiv.orgacs.org This provides a temporal profile of the uptake of the labeled glucose and its conversion into various downstream products.

For example, dynamic ²H NMR spectroscopy in the human brain following oral administration of [6,6′-²H₂]-glucose showed a clear time-dependent increase in the signals from ²H-labeled water, glucose (Glc6), glutamate/glutamine (Glx4), and lactate (Lac3). biorxiv.org Similarly, dynamic studies in mice using 2-deoxy-2-[²H₂]-D-glucose (2-DG-d2) tracked the intracranial signal over a 90-minute period, establishing the window for optimal imaging. acs.org These time-course experiments are essential for calculating metabolic rates and understanding the kinetics of different pathways. researchgate.net

The table below summarizes metabolites that have been dynamically detected using ²H MRS/MRSI after the administration of deuterated glucose in various studies.

MetaboliteLabel PositionObservationStudy Context
Glucose e.g., [6,6′-²H₂]Signal appears and then decreases as it is metabolized. biorxiv.orgHuman Brain
Glutamate/Glutamine (Glx) e.g., [4-²H]Signal increases over time, indicating TCA cycle activity. mpg.debiorxiv.orgHuman & Rat Brain
Lactate e.g., [3-²H]Signal increases, indicating glycolytic activity. nih.govbiorxiv.orgHuman Brain, Tumors
Water (HDO) N/ASignal increases as a product of oxidative phosphorylation. nih.govbiorxiv.orgHuman Brain, Animal Abdomen

Proton (¹H) NMR Spectroscopy for Indirect Detection of Deuterated Compounds

An alternative to directly detecting the low-sensitivity deuterium nucleus is to observe its effect on the high-sensitivity proton (¹H) nucleus. This indirect detection method leverages standard ¹H MRS hardware, which is widely available in clinical settings. springernature.comnih.gov

The Quantitative Exchanged-Label Turnover (QELT) technique is an innovative method that uses conventional ¹H MRS to measure the dynamics of cellular metabolism. springernature.comnih.gov The fundamental principle of QELT is that when a proton (¹H) on a metabolite molecule is replaced by a deuteron (B1233211) (²H), that position becomes "invisible" in the ¹H NMR spectrum. nih.govresearchgate.net Therefore, as the deuterium label from administered D-[5-2H]glucose is incorporated into downstream metabolites, the corresponding ¹H MRS signals for those metabolites decrease. springernature.comnih.gov

By measuring the rate of this signal reduction, QELT can quantify the turnover of key metabolites like glutamate, glutamine, and lactate. nih.gov This approach offers several advantages:

Higher Sensitivity : It benefits from the inherently higher sensitivity of ¹H MRS compared to ²H MRS. nih.govnih.gov

No Specialized Hardware : It can be implemented on standard clinical MRI scanners without the need for special coils or hardware required for deuterium detection. springernature.comnih.gov

Higher Chemical Specificity : ¹H MRS provides better spectral resolution than ²H MRS, allowing for the individual detection of metabolites like glutamate and glutamine, which often overlap in a single "Glx" peak in ²H spectra. nih.govnih.gov

Studies have demonstrated that QELT can successfully monitor glucose metabolism in both animal models and the human brain. nih.govnih.gov For example, after the ingestion of deuterated glucose, a significant decrease in the ¹H signals of glutamate and glutamine was observed, reflecting their synthesis from the labeled precursor. nih.gov This technique provides a robust and clinically translatable method for non-invasively mapping metabolic pathways. springernature.comnih.gov

Carbon-13 (13C) NMR Spectroscopy for Complementary Isotopic Tracing and Flux Determination

Mass Spectrometry (MS) for Isotopic Enrichment and Positional Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In metabolic studies, MS is instrumental in determining the isotopic enrichment of metabolites, providing crucial data for flux analysis.

Gas chromatography coupled with mass spectrometry (GC/MS) is a well-established method for the separation and analysis of volatile compounds. For non-volatile molecules like glucose, derivatization is necessary to make them suitable for GC analysis. shimadzu.com

A method for determining the specific position and extent of deuterium labeling in glucose has been developed using GC/MS. nih.govresearchgate.netcapes.gov.br This involves derivatizing glucose to its aldonitrile pentaacetate or pentaacetate form. nih.govresearchgate.netcapes.gov.br Under electron impact ionization, these derivatives produce a series of fragment ions. nih.gov By analyzing the mass isotopomer distributions of these fragments, it is possible to deduce the deuterium enrichment at specific carbon positions of the glucose molecule. nih.govnih.gov

For instance, specific ion fragments have been identified that correspond to different parts of the glucose molecule. The analysis of these fragments allows for the quantitation of deuterium incorporation at each carbon position. nih.gov This approach has been validated using known mixtures of deuterated glucose standards and has been applied to study gluconeogenesis in vivo by measuring deuterium incorporation into blood glucose after infusion with deuterated water. nih.govnih.gov

Table 1: Key Ion Fragments for Positional Isomer Quantitation of Deuterated Glucose by GC/MS

Derivativem/zCarbon and Hydrogen Positions Included
Aldonitrile Pentaacetate328C1-C6, 2,3,4,5,6,6-H6
Aldonitrile Pentaacetate242C1-C4, 2,3,4-H3
Aldonitrile Pentaacetate217C4-C6, 4,5,6,6-H4
Aldonitrile Pentaacetate212C1-C5, 2,3,4,5-H4
Aldonitrile Pentaacetate187C3-C6, 3,4,5,6,6-H5
Pentaacetate331C1-C6, 1,2,3,4,5,6,6-H7
Pentaacetate169C1-C6, 1,3,4,5,6,6-H6

Data sourced from Guo et al. (1991) nih.gov

This detailed positional information is critical for accurately modeling metabolic fluxes and understanding the contributions of different pathways to glucose metabolism.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Glucose Kinetics Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS) has emerged as a powerful and versatile tool for the assessment of glucose kinetics using stable isotope tracers like this compound. This technique offers distinct advantages over traditional methods, such as gas chromatography-mass spectrometry (GC-MS), primarily by reducing the complexity of sample preparation. nih.gov

In metabolic studies, stable isotopes are frequently employed to measure the kinetics of molecules like glucose. nih.gov The analysis of these isotopes has historically relied on GC-MS, a process that necessitates the chemical derivatization of the analytes before they can be analyzed. This derivatization step can be complex and time-consuming. nih.gov LC/MS, however, can often measure metabolites directly from biological samples with minimal preparation. nih.gov

A key application of LC/MS in this context is the measurement of isotopic tracer enrichments in biological fluids, such as human serum, in a single analytical run. nih.gov For instance, a method has been developed for the simultaneous measurement of [6,6-²H₂]glucose (d₂-glucose) and [1,1,2,3,3-²H₅]glycerol (d₅-glycerol) isotopic enrichments. nih.gov The process involves a straightforward extraction step, followed by isocratic separation using High-Performance Liquid Chromatography (HPLC). The isotopes are then measured using positive electrospray ionization (ESI) with selected ion monitoring (SIM) of their sodium-adduct ions. nih.gov

The performance of such LC/MS methods demonstrates their reliability for kinetic assessments. The method has shown linearity over a broad range of d₂-glucose enrichments. nih.gov The precision of these measurements is a critical factor. For example, the within-day standard deviation for measuring d₂-glucose enrichment in serum samples has been reported to be as low as 0.05 mole percent excess (MPE). nih.gov This level of precision is crucial for accurately determining the subtle changes in isotopic enrichment that are characteristic of metabolic tracer studies.

The ability to quantify the tracer-to-tracee ratio (TTR) or mole percent excess (MPE) allows researchers to calculate the rates of glucose appearance (Ra) and disappearance (Rd) from plasma, providing a dynamic picture of glucose metabolism. researchgate.net The selection of the specific isotopically labeled glucose is critical for tracing particular metabolic pathways. researchgate.net

Table 1: Performance Characteristics of LC/MS for d₂-glucose Enrichment Analysis

Parameter Value Reference
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC/MS) nih.gov
Ionization Method Positive Electrospray Ionization (ESI) nih.gov
Monitored Ions Sodium-adduct ions nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Enrichment Measurements

For studies demanding the highest levels of precision and sensitivity in isotopic enrichment, particularly at very low levels near natural abundance, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the technology of choice. metsol.comnih.gov This advanced technique is exceptionally well-suited for measuring the low concentrations of deuterium incorporated into plasma glucose from tracers like this compound or from deuterated water (D₂O). metsol.com

The GC-C-IRMS methodology involves several key steps. First, plasma glucose is derivatized to make it volatile. It is then separated from other sample components by gas chromatography (GC). Following separation, the glucose peak is directed into a combustion furnace where it is combusted at extremely high temperatures (e.g., 1450°C) to produce hydrogen gas (H₂). This gas is then analyzed by an isotope ratio mass spectrometer. metsol.com The IRMS instrument is specifically designed with features like a multi-collector and a fixed magnetic field to precisely measure the ratio of deuterium to hydrogen (D/H). metsol.commaastrichtuniversity.nl

The primary advantage of GC-C-IRMS is its remarkable sensitivity and precision. nih.gov It can reliably detect deuterium enrichment levels as low as 0.001%, a significant improvement over routine GC-MS or LC-MS methods. metsol.com This capability is essential for accurately measuring the very small changes in isotopic abundance that occur in many metabolic tracer experiments, allowing for the calculation of parameters such as the fractional gluconeogenesis rate. metsol.com

Table 2: Comparison of Mass Spectrometry Techniques for Isotope Enrichment Analysis

Feature GC-C-IRMS GC-MS / LC-MS Reference
Primary Measurement Isotope Ratios (e.g., D/H, ¹³C/¹²C) Mass Isotopomer Distributions (MIDs) nih.gov
Sensitivity Very High (detects enrichment to 0.001%) Moderate to High metsol.comnih.gov
Precision Extremely High High metsol.comnih.gov
Sample Preparation Requires derivatization and combustion May require derivatization (GC-MS) or minimal prep (LC-MS) nih.govmetsol.com

| Key Application | High-precision measurement of low-level isotopic enrichment | Quantifying MIDs, broader applicability | metsol.comnih.gov |

Investigation of Kinetic Isotope Effects Kies and Deuterium Label Loss in D 5 2h Glucose Metabolism

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H), can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. baranlab.org The C-D bond is stronger and has a lower ZPE than the C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. wikipedia.orgbaranlab.org

In enzyme-catalyzed reactions, the observed KIE is not solely dependent on the bond-breaking step. annualreviews.org It is also influenced by the relative rates of other steps in the reaction mechanism, such as substrate binding and product release. annualreviews.org The "commitment to catalysis" is a term used to describe the partitioning of the enzyme-substrate complex between proceeding forward through the catalytic step and dissociating back to the free enzyme and substrate. annualreviews.org A high forward commitment can mask the intrinsic KIE of the chemical transformation step, leading to an observed KIE that is smaller than the true effect on the bond-breaking step. annualreviews.org

The magnitude of the deuterium KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD). wikipedia.org A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or steric effects. wikipedia.org

Experimental Methodologies for KIE Assessment in vivo and in vitro with Deuterated Glucose

Accurately assessing the impact of KIEs in metabolic studies using deuterated glucose requires sophisticated experimental designs. These methods are crucial for distinguishing the effects of KIEs from other factors that can influence metabolic rates.

Double Substrate/Double Labeling Strategies for Comparative Metabolic Rates

A powerful approach to investigate KIEs in vivo and in vitro is the double substrate/double labeling strategy. nih.govgitlab.ioismrm.org This method involves the co-administration of a deuterated and a non-deuterated version of the same substrate, often with an additional label, such as ¹³C, to distinguish the metabolic products of each. nih.govismrm.org For instance, a study might use an equimolar solution of [6,6-²H₂,6-¹³C]-glucose and [5,6-¹³C₂]-glucose. ismrm.org

This strategy offers an internal control for the metabolic rate, as both substrates are subjected to the same biological conditions. nih.gov By comparing the rate of appearance of metabolites from the deuterated substrate with those from the non-deuterated substrate, the magnitude of the KIE can be determined. nih.govismrm.org Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are then used to identify and quantify the different isotopologues of the downstream metabolites. nih.govchemrxiv.org

Quantitative Measurement of KIE Magnitude

The quantitative measurement of the KIE magnitude involves comparing the total amount of a specific metabolic product derived from the deuterated substrate to the amount derived from the non-deuterated substrate. ismrm.org The KIE is calculated as the ratio of the rates of product formation (kH/kD). nih.gov

In studies using the double labeling approach, the unique spectral patterns generated by the different isotopic labels allow for the unambiguous identification and quantification of each product. nih.govismrm.org For example, ¹³C NMR can differentiate between metabolites originating from [6,6-²H₂,6-¹³C]-glucose and [5,6-¹³C₂]-glucose due to the distinct ¹³C-¹³C scalar coupling patterns in the latter. ismrm.org The presence of deuterium also introduces characteristic shifts and splitting patterns in the NMR spectra. nih.gov By fitting the spectral data, the relative concentrations of each isotopologue can be determined, from which the KIE can be calculated. ismrm.org

Characterization and Quantification of Deuterium Label Loss due to Exchange Reactions

A significant challenge in metabolic studies with deuterated substrates is the potential for the deuterium label to be lost through exchange reactions with protons from the surrounding aqueous environment. nih.govnih.gov This label loss can lead to an underestimation of metabolic fluxes if not properly accounted for.

Positional Specificity of Deuterium Exchange in Downstream Metabolites (e.g., lactate (B86563), glutamate (B1630785), glutamine)

The extent of deuterium label loss is not uniform across all metabolites and is highly dependent on the specific enzymatic reactions in a metabolic pathway. nih.govnih.gov Studies have shown that when [6,6-²H₂]-glucose is metabolized, the deuterium atoms are transferred to various downstream metabolites, and the degree of retention varies. nih.govresearchgate.net

For instance, in the conversion of [6,6-²H₂]-glucose, the deuterium atoms are initially transferred to the methyl group of pyruvate (B1213749) and subsequently to the C3 position of lactate. biorxiv.orgbiorxiv.org However, some of this deuterium can be lost. Research in rat brains has quantified this loss, showing that in lactate derived from [6,6-²H₂]-glucose, there is a distribution of non-deuterated, single-deuterated, and double-deuterated species. nih.gov

Similarly, when the label enters the tricarboxylic acid (TCA) cycle, it can be incorporated into glutamate and glutamine, primarily at the C4 position. biorxiv.orgbiorxiv.org Again, significant label loss is observed. Studies have reported the percentage of ²H label loss in lactate, glutamate, and glutamine in rat brain to be approximately 15.7%, 37.9%, and 41.5%, respectively, when using [6,6-²H₂]-glucose. nih.govresearchgate.netacs.org It has also been noted that after a full turn of the TCA cycle, all the deuterium label is lost. nih.govresearchgate.netacs.org

Table 1: Deuterium Label Loss in Rat Brain Metabolites from [6,6-²H₂]-glucose

MetaboliteDeuterium Label Loss (%)
Lactate15.7 ± 2.6
Glutamate37.9 ± 1.1
Glutamine41.5 ± 5.2
Data from de Graaf et al. (2021). nih.govresearchgate.netacs.org

Implications of Label Loss for Quantitative Metabolic Flux Analysis

The loss of deuterium labels has significant implications for quantitative metabolic flux analysis. nih.govmdpi.com If label loss is not accounted for, the measured rates of metabolic pathways will be underestimated. nih.gov Therefore, it is crucial to accurately quantify the extent of label loss for each metabolite of interest to correct the flux calculations. nih.govnih.gov

Applications of D 5 2h Glucose in Quantitative Metabolic Flux Analysis Mfa

Principles of Metabolic Flux Analysis Using Deuterium (B1214612) Tracers

Metabolic flux analysis relies on the introduction of a substrate labeled with a stable isotope, such as D-[5-2H]glucose, into a biological system. creative-proteomics.com As the labeled glucose is metabolized, the deuterium atom is incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the isotopic labeling patterns of these metabolites. biorxiv.orgrsc.org

The core principle of MFA is that the distribution of these isotopic labels in the products is directly determined by the relative rates of the different metabolic pathways. nih.govresearchgate.net By constructing a mathematical model of the relevant metabolic network and fitting the model's predicted labeling patterns to the experimentally measured data, the intracellular fluxes can be estimated. researchgate.netd-nb.info Deuterium tracers like this compound are particularly useful for probing specific aspects of metabolism, such as water utilization and fat metabolism, due to the unique way deuterium atoms are exchanged or retained in biochemical reactions. creative-proteomics.com

Elucidation of Central Carbon Metabolism Pathways and Flux Distributions

This compound is instrumental in dissecting the complex network of central carbon metabolism, which encompasses the primary pathways for energy production and biosynthesis. utah.edu

Glycolysis and Pyruvate (B1213749) Metabolism Fluxes

Glycolysis is the pathway that breaks down glucose into pyruvate. nih.govwikipedia.orgttuhsc.edu The use of this compound allows for the quantification of glycolytic flux. Specifically, during the enolase-catalyzed step of glycolysis, the deuterium atom at the C5 position of glucose is released into water. nih.gov This release can be measured to determine the rate of glycolysis. nih.gov The resulting pyruvate can then be further metabolized, entering the tricarboxylic acid (TCA) cycle or being converted to other products like lactate (B86563). nih.govfrontiersin.org Tracing the deuterium from this compound helps in understanding the fate of pyruvate and the fluxes through these subsequent reactions.

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. nih.govwikipedia.org this compound can be used to trace the entry of glucose-derived carbons into the TCA cycle. Anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis, is a critical process for maintaining cycle function. researchgate.net By analyzing the labeling patterns of TCA cycle intermediates derived from this compound, researchers can quantify anaplerotic fluxes, such as the carboxylation of pyruvate to oxaloacetate. wikipedia.orgresearchgate.net This provides insights into how cells balance catabolic and anabolic demands. researchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway Activity

The pentose phosphate pathway (PPP) runs parallel to glycolysis and is a major source of NADPH and the precursors for nucleotide biosynthesis. escholarship.orgoncotarget.com The choice of isotopic tracer is crucial for distinguishing PPP flux from glycolysis. While tracers like [1,2-¹³C]glucose are often used for this purpose, this compound can also provide information on PPP activity. escholarship.orgnih.gov The loss or retention of the deuterium label in specific metabolites can help to estimate the relative flux through the oxidative and non-oxidative branches of the PPP. escholarship.orgnih.gov For example, the metabolism of glucose through the PPP results in different labeling patterns in downstream metabolites compared to glycolysis, allowing for the deconvolution of these two pathways. researchgate.net

Isotopically Stationary and Non-Stationary MFA Methodologies

MFA studies can be conducted under two main assumptions regarding the isotopic state of the system: isotopically stationary and non-stationary.

Isotopically Stationary MFA assumes that the system has reached a steady state where the isotopic labeling of intracellular metabolites is constant over time. rsc.orgnih.gov This approach simplifies the mathematical modeling, as it involves solving a system of algebraic equations. rsc.org However, reaching an isotopic steady state can take a considerable amount of time, especially in organisms with slow metabolic rates. drziweidai.com

Isotopically Non-Stationary MFA (INST-MFA) , on the other hand, analyzes the transient labeling dynamics of metabolites before an isotopic steady state is reached. d-nb.inforsc.org This method is computationally more demanding as it requires solving sets of ordinary differential equations that describe the change in isotopomer distributions over time. drziweidai.com However, INST-MFA can provide flux information more rapidly and is particularly useful for studying dynamic systems or cells that are responding to a perturbation. rsc.orgdrziweidai.com Both methodologies can be applied with this compound to obtain flux maps of cellular metabolism.

Computational Models and Software Tools for Metabolic Flux Calculation

The calculation of metabolic fluxes from isotope tracing data is a complex task that necessitates the use of specialized computational models and software. researchgate.netd-nb.info These tools provide the framework to construct metabolic network models, simulate isotopic labeling patterns, and perform the necessary statistical analysis to estimate fluxes and their confidence intervals. d-nb.info

Several software packages are available to facilitate MFA, each with its own set of features and algorithms. Some commonly used tools include:

SoftwareKey Features
INCA (Isotopomer Network Compartmental Analysis) Can perform both steady-state and isotopically non-stationary MFA. rsc.org
Metran A user-friendly tool for ¹³C-MFA that utilizes the Elementary Metabolite Unit (EMU) framework for efficient simulation. d-nb.inforsc.org
OpenFLUX An open-source software for ¹³C-based metabolic flux analysis. drziweidai.com
FiatFlux Developed for non-expert users, it allows for the direct calculation of flux ratios from MS data. rsc.org
SUMOFLUX A machine learning-based method that can predict flux ratios from labeled patterns. rsc.org
ML-Flux A machine learning framework designed to decipher complex isotope labeling patterns for faster and more accurate flux quantitation. biorxiv.org

These software packages allow researchers to build models of central carbon metabolism, input experimental data from this compound tracing experiments, and ultimately calculate the flux distributions through pathways like glycolysis, the TCA cycle, and the pentose phosphate pathway. biorxiv.orgd-nb.inforsc.org

Research Applications of Deuterated Glucose in Cellular and Systemic Metabolism

Cancer Metabolism Research

Altered glucose metabolism is a hallmark of cancer, and D-[5-2H]glucose provides a unique window into these changes.

Visualization and Quantitative Analysis of Tumor Glycolysis and Metabolic Reprogramming (Warburg Effect)

Cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of sufficient oxygen. nih.govyoutube.comnih.gov this compound, when used in conjunction with DMI, allows for the direct visualization and quantification of this metabolic reprogramming. nih.govnih.gov

Once administered, the deuterium-labeled glucose is taken up by tumor cells and processed through glycolysis. nih.gov The deuterium (B1214612) label is transferred to lactate, and the resulting deuterated lactate signal can be clearly localized within the tumor using magnetic resonance spectroscopy. nih.gov This provides a clear signature of the Warburg effect, demonstrating the avid consumption of glucose and its conversion to lactate by the tumor. nih.gov Studies have shown a higher lactate-to-glutamine ratio in tumors compared to normal brain tissue, highlighting the distinct metabolic profile of cancer cells. nih.gov This non-invasive imaging technique enables researchers to dynamically track the entire process of glucose transport and glycolysis within tumor cells. nih.gov

The ability to visualize these metabolic fluxes offers significant potential for cancer diagnosis and for understanding the fundamental biology of how tumors fuel their growth. nih.gov This method stands in contrast to the more transient signals obtained from other metabolic precursors like pyruvate (B1213749), with deuterated glucose providing a more sustained and localized signal of tumor metabolism. nih.gov

Assessment of Metabolic Pathways in the Tumor Microenvironment, including Non-Cancer Cells (e.g., Immune Cells)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and other stromal cells, all engaged in a dynamic metabolic interplay. nih.govnih.gov this compound tracing can elucidate these complex metabolic interactions. For instance, research has shown that tumors can metabolically restrict T cells by consuming available glucose, which in turn dampens the anti-tumor immune response. nih.gov

Within the TME, there is often competition for nutrients, and cancer cells' high glucose uptake can starve immune cells, impairing their function. nih.gov This metabolic reprogramming within the TME is crucial for tumor growth and immune evasion. nih.gov The use of deuterated glucose allows researchers to trace the fate of glucose not only within the cancer cells but also in the surrounding non-cancerous cells, providing insights into the metabolic dependencies and competitions that shape the TME. nih.gov Understanding these pathways is critical, as the metabolic state of the TME can influence cancer progression and the effectiveness of immunotherapies. nih.gov

Monitoring Early Metabolic Response to Anti-Cancer Therapies

A significant application of this compound is in the early assessment of treatment response. nih.gov Changes in tumor metabolism often precede anatomical changes, making metabolic imaging a sensitive tool for monitoring the efficacy of anti-cancer therapies. nih.gov By repeatedly performing DMI with deuterated glucose, researchers can observe whether a particular therapy is successfully disrupting the tumor's glycolytic activity. nih.gov

For example, a decrease in the production of deuterated lactate following treatment would suggest that the therapy is effectively targeting the cancer cells' metabolic machinery. nih.gov This provides a non-invasive biomarker for early treatment response, potentially allowing for the timely adjustment of therapeutic strategies. nih.govnih.gov This approach is not limited to chemotherapy but also holds promise for evaluating the metabolic impact of immunotherapies and targeted agents. nih.gov The ability to detect metabolic responses early can help in personalizing cancer treatment and improving patient outcomes.

Insights into Tumor Plasticity and Adaptations to Nutritional Stress

Tumor cells exhibit remarkable metabolic plasticity, allowing them to adapt to the harsh conditions of the tumor microenvironment, such as nutrient deprivation and hypoxia. nih.gov this compound can be used to study how cancer cells reprogram their metabolism in response to such stresses. For instance, under glucose restriction, some cancer cells can switch to alternative fuel sources or alter their metabolic pathways to survive. uclahealth.org

Studies have shown that nutrient starvation can induce metabolic reprogramming in tumor cells to support their growth. nih.gov By tracing the fate of deuterated glucose under different nutritional conditions, researchers can gain insights into the metabolic flexibility of tumors. This includes understanding phenomena like the "reverse Warburg effect," where cancer-associated fibroblasts produce energy-rich metabolites like lactate that are then utilized by cancer cells. nih.gov This knowledge is crucial for developing therapies that can overcome the adaptive resistance of tumors.

Diabetes Research

The use of deuterated glucose has also been instrumental in advancing our understanding of metabolic dysregulation in diabetes.

Investigation of Glucose Turnover and Glucose Oxidation Rates In Vivo

In the context of diabetes research, this compound is a valuable tool for measuring whole-body glucose turnover and oxidation rates. nih.govd-nb.infonih.gov These measurements provide a dynamic view of carbohydrate metabolism and are crucial for assessing insulin (B600854) sensitivity and the pathophysiology of diabetes. nih.govnih.gov

The deuterated-glucose disposal test (2H-GDT) involves administering an oral glucose challenge containing deuterated glucose and then measuring the production of heavy water (2H2O), which reflects the whole-body glycolytic disposal of the glucose load. nih.gov This method has shown a strong correlation with the "gold standard" euglycemic-hyperinsulinemic glucose clamp technique for measuring insulin sensitivity. nih.gov

Studies using deuterated glucose have demonstrated that impaired insulin-mediated whole-body glycolysis is a key feature of insulin resistance. nih.gov By using differentially labeled glucose molecules, researchers can determine several key parameters of glucose metabolism in vivo, as detailed in the table below.

ParameterHealthy Volunteers (Basal)Euglycemic-Hyperinsulinemic Clamp
Glucose Turnover Rate 2.42 ± 0.11 mg/kg x min9–10 mg/kg x min
Glucose Oxidation Rate 1.34 ± 0.08 mg/kg x minNot specified
Glucose Clearance 3.04 ± 0.17 ml/kg x minNot specified
Glucose Recycling ~24.7%Not specified
Hepatic Glucose Production Not specifiedTotally suppressed
Data from studies on healthy volunteers using stable isotope tracers. nih.gov

These studies clearly show that high insulin levels stimulate a significant increase in glucose turnover rate, a key indicator of insulin's action on glucose metabolism. nih.gov The ability to quantitatively measure these parameters in vivo provides invaluable information for understanding the mechanisms of diabetes and for evaluating the efficacy of new therapeutic interventions. nih.govnih.gov

Characterization of Insulin Resistance and Impaired Glucose Tolerance

This compound, a stable isotope-labeled form of glucose, serves as a valuable tracer in metabolic research to characterize insulin resistance and impaired glucose tolerance. Its use in conjunction with other tracers and techniques allows for the detailed investigation of glucose kinetics in various physiological and pathological states.

In studies of insulin resistance, a key feature of type 2 diabetes and metabolic syndrome, this compound is employed to assess the body's ability to manage glucose. Insulin resistance in the liver leads to an overproduction of glucose, while in peripheral tissues like muscle and fat, it results in decreased glucose uptake. These abnormalities contribute to elevated blood glucose levels. Research has shown that individuals with metabolic dysfunction-associated steatotic liver disease (MASLD) exhibit insulin resistance and that hepatic glucose production (HGP) increases with the severity of the disease, particularly with liver fibrosis and inflammation. nih.gov Stable isotope infusion studies, including those using deuterated glucose, are considered the gold standard for measuring glucose fluxes in vivo. nih.gov

Impaired glucose tolerance (IGT) is a pre-diabetic state where blood glucose levels are higher than normal but not high enough to be diagnosed as diabetes. Studies investigating the progression from normal glucose tolerance to type 2 diabetes have identified insulin resistance and impaired insulin secretion as independent predictors of worsening glucose tolerance. nih.gov The use of deuterated glucose tracers can help to quantify the degree of impairment in glucose disposal and production that characterizes IGT.

Research has also focused on the progression from pre-diabetes to overt diabetes. A study on Pima Indians demonstrated that the progression to diabetes is often characterized by a moderate initial increase in glucose levels followed by a more rapid rise. diabetesjournals.org Another study found that a significant percentage of individuals with pre-diabetes either progress to diabetes or revert to normal glucose tolerance over time, with different predictors for each outcome. nih.gov These longitudinal studies often rely on oral glucose tolerance tests (OGTTs) to assess glucose handling. diabetesjournals.orguthscsa.edu The data from such studies, which can be enhanced by the use of stable isotopes like this compound, are crucial for understanding the natural history of the disease and for developing effective prevention strategies.

Understanding Pathogenesis and Progression of Diabetes Mellitus

The use of this compound has been instrumental in elucidating the complex pathogenesis and progression of diabetes mellitus. This stable isotope allows researchers to trace the pathways of glucose metabolism in the body, providing critical insights into the underlying defects that lead to this chronic disease.

Type 2 diabetes is fundamentally a progressive disorder characterized by a decline in β-cell function and worsening insulin resistance. nih.gov This progression is clinically observed as a deterioration in glycemic control, including elevated fasting and postprandial glucose levels. nih.gov Studies utilizing deuterated glucose tracers can precisely quantify the contributions of various metabolic defects to this progression.

A key aspect of diabetes pathogenesis is the dysregulation of hepatic glucose production (HGP). In healthy individuals, insulin suppresses HGP, but in individuals with type 2 diabetes, this process is impaired, leading to excessive glucose release from the liver. Research has shown that in individuals with metabolic dysfunction-associated steatohepatitis (MASH), a condition often linked to type 2 diabetes, HGP is elevated. nih.gov This increase is associated with hepatic and adipose tissue insulin resistance. nih.gov

The progression of type 2 diabetes is not always linear. Research has shown that after an initial period of moderate hyperglycemia, there can be a rapid increase in plasma glucose concentrations leading to the diagnosis of diabetes. diabetesjournals.org Understanding the factors that trigger this acceleration is a key area of research. Studies have identified several factors associated with the progression from pre-diabetes to diabetes, including higher initial fasting glucose levels, body mass index (BMI), blood pressure, and triglycerides, and lower HDL cholesterol. nih.gov

Furthermore, cognitive dysfunction is now recognized as a significant complication of diabetes, and aberrant glucose metabolism in the brain is believed to play a crucial role. researchgate.net Under diabetic conditions, abnormal glucose metabolism can lead to decreased synthesis of neurotransmitters, impaired synaptic plasticity, and increased oxidative stress and inflammation in the brain. researchgate.net

Factors Associated with Progression from Pre-diabetes to Type 2 Diabetes

FactorAssociation with ProgressionReference
Higher Initial Fasting GlucoseIncreased risk of progression nih.gov
Higher Body Mass Index (BMI)Increased risk of progression nih.gov
Higher Blood PressureIncreased risk of progression nih.gov
Higher TriglyceridesIncreased risk of progression nih.gov
Lower HDL CholesterolIncreased risk of progression nih.gov
Positive Family History of DiabetesIncreased risk of progression nih.gov

Neuroenergetics and Brain Metabolism

The brain is a highly metabolic organ, consuming about 20% of the body's glucose-derived energy despite accounting for only 2% of its weight. nih.govcornell.edu This immense energy demand underscores the critical importance of glucose metabolism for proper brain function. This compound is a powerful tool for investigating the intricate processes of neuroenergetics and brain metabolism in both healthy and diseased states.

Mapping Cerebral Metabolic Rates of Glucose Consumption (CMRGlc)

The cerebral metabolic rate of glucose (CMRGlc) is a key indicator of brain activity and health. nih.gov Tracers like this compound can be used to quantitatively measure CMRGlc in different brain regions. Studies have shown that CMRGlc is depressed in conditions such as hepatic encephalopathy, reflecting decreased brain cell activity. nih.gov In patients with disorders of consciousness, such as the vegetative state/unresponsive wakefulness syndrome (VS/UWS) and the minimally conscious state (MCS), global and regional CMRGlc are significantly reduced. nih.gov The extent of this reduction correlates with the level of consciousness, with the most pronounced differences observed in the frontoparietal cortex. nih.gov These findings highlight the potential of CMRGlc measurements to aid in the diagnosis and prognosis of severe brain injuries.

Assessment of Metabolic Mismatches in Neurological Disorders (e.g., Migraine)

There is growing evidence suggesting that metabolic mismatches, particularly related to glucose metabolism, may play a role in the pathophysiology of certain neurological disorders, such as migraine. nih.gov The "neuroenergetic" hypothesis of migraine proposes that a mismatch between the brain's energy reserves and its metabolic demands can trigger migraine attacks. nih.gov This may be linked to impaired brain glucose metabolism and insulin resistance. nih.gov Studies have shown that individuals with migraine may have altered glucose tolerance and that hypoglycemia can precipitate migraine attacks. nih.gov Furthermore, a mismatch between the expression of glucose transporters (GLUTs) and fluctuating glucose levels has been hypothesized to cause neuronal damage. nih.gov Investigating these metabolic abnormalities using tracers like this compound could provide a deeper understanding of the mechanisms underlying migraine and other neurological disorders characterized by metabolic dysregulation, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. mdpi.com

Investigating Cellular Compartmentation of Glucose Transport and Metabolism in Brain

Glucose metabolism in the brain is highly compartmentalized, with different cell types, including neurons and astrocytes, exhibiting distinct metabolic profiles and roles. nih.govnih.gov Glucose enters the brain from the bloodstream via glucose transporters (GLUTs), primarily GLUT1, located at the blood-brain barrier. nih.govnih.gov It is then distributed to various brain cells. nih.gov Astrocytes play a crucial role in taking up glucose and metabolizing it to lactate, which can then be used by neurons as an energy source. mdpi.com This metabolic coupling between astrocytes and neurons is vital for normal brain function. nih.gov The expression of different glucose transporters varies across brain regions and cell types, allowing for individualized regulation of glucose metabolism. cornell.edu Understanding this cellular compartmentation is essential for comprehending how the brain meets its complex energy demands. Models of glucose transport and metabolism in the brain have been developed to simulate the distribution and utilization of glucose among different compartments, including endothelial cells, astrocytes, and neurons. researchgate.net Stable isotope studies with this compound can help validate and refine these models by providing quantitative data on glucose fluxes between these compartments.

Key Aspects of Brain Glucose Metabolism

AspectDescriptionKey Molecules/ProcessesReference
CMRGlcRate of glucose consumption by the brain, reflecting neural activity.Glucose, Oxygen nih.govnih.gov
Neurotransmitter SynthesisGlucose provides the carbon backbone for major neurotransmitters.Glutamate (B1630785), Glutamine, GABA, Glutamate-Glutamine Cycle nih.govwikipedia.orgnih.gov
Metabolic MismatchesImbalances in energy supply and demand implicated in neurological disorders.Insulin Resistance, Glucose Transporters (GLUTs) nih.govnih.govnih.gov
Cellular CompartmentationSpecialized metabolic roles of different brain cells (neurons, astrocytes).GLUT1, Lactate Shuttle nih.govnih.govnih.govmdpi.com

Future Directions and Methodological Enhancements in D 5 2h Glucose Research

Development of Advanced MR Hardware and Pulse Sequences for Enhanced Sensitivity and Resolution

A primary limitation in deuterium (B1214612) metabolic imaging (DMI) is the inherently low signal-to-noise ratio (SNR) of the deuterium nucleus compared to protons (¹H). Overcoming this challenge is a major focus of hardware and software development.

Radiofrequency (RF) Coils: The development of specialized radiofrequency (RF) coils is critical. Advanced hardware, such as dedicated dual-frequency ¹H/²H transceiver head array coils, has been designed for ultra-high field (UHF) systems (e.g., 7 Tesla) to optimize sensitivity and imaging coverage for human brain studies. oup.com These coils are essential for both exciting the deuterium nuclei and detecting their faint signals. oup.comnih.gov For clinical translation to more common 3T MRI scanners, the development and optimization of hardware, including flexible surface coils for abdominal imaging and dedicated head coils, is a key area of research. nih.govmedrxiv.orgmedrxiv.org

Pulse Sequences: Alongside hardware, advanced pulse sequences are being developed to improve both sensitivity and spatial resolution. While early DMI studies often used standard 3D chemical shift imaging (CSI), newer approaches offer significant advantages. mdpi.comyale.edu

Balanced Steady-State Free Precession (bSSFP): This sequence has demonstrated an excellent capability to enhance sensitivity in DMI. acs.org When combined with spectrally selective multiband RF pulses, bSSFP can rapidly acquire images with high specificity to the deuterated molecule of interest, while effectively suppressing the signal from naturally abundant deuterated water (HDO). acs.org

Non-Cartesian Sampling: To accelerate image acquisition and improve resolution, non-Cartesian spatial-spectral sampling schemes, such as the concentric ring trajectory (CRT), are being implemented. ox.ac.uk These methods allow for faster coverage of the brain, enabling dynamic, whole-brain metabolic mapping with higher spatial resolution than conventional methods. ox.ac.uk

Advanced Post-processing: Techniques like low-rank denoising of spatiotemporal data are used during image reconstruction to minimize the impact of low SNR, especially when imaging at higher resolutions. ox.ac.uk

The sensitivity of DMI has been shown to increase significantly with higher magnetic field strengths, scaling supralinearly with the field. yale.edu Therefore, the push towards ultra-high field (≥ 7T) MRI systems remains a key strategy for improving DMI performance. nih.govyale.edu

Strategies for Absolute Quantification of Metabolic Rates from Deuterium Tracer Data

A major advantage of using tracers like D-[5-2H]glucose is the ability to move beyond static metabolite concentrations to the quantification of dynamic metabolic rates (fluxes). This provides a more functional assessment of metabolic pathways.

Kinetic Modeling: Dynamic deuterium magnetic resonance spectroscopic imaging (DMRSI) acquisitions, which track the conversion of labeled glucose into downstream metabolites over time, are crucial for this purpose. oup.comyale.edu The resulting time-course data for deuterated glucose, lactate (B86563), and glutamate (B1630785)/glutamine (Glx) are then fitted to sophisticated kinetic models. oup.comnih.govelifesciences.org These models can simultaneously quantify key metabolic rates, including:

Cerebral Metabolic Rate of Glucose (CMRGlc): The rate of glucose consumption. oup.comoup.com

Cerebral Metabolic Rate of Lactate (CMRLac): The rate of lactate production, often associated with glycolysis. oup.comoup.com

Tricarboxylic Acid (TCA) Cycle Flux (VTCA): The rate of oxidative metabolism. oup.comoup.comnih.gov

These kinetic models often require an arterialized venous blood input function to account for the delivery of the tracer to the tissue. oup.comresearchgate.net The ability to generate quantitative maps of these metabolic rates allows for the investigation of tissue-specific metabolic activities and reprogramming in various physiological and pathological conditions. oup.comoup.com

Table 1: Key Metabolic Rates Quantified by Dynamic Deuterium MRSI

Metabolic Rate Description Key Metabolites Measured
CMRGlc Rate of glucose consumption by tissue. D-labeled Glucose
CMRLac Rate of lactate production via glycolysis. D-labeled Lactate

| VTCA | Flux through the tricarboxylic acid cycle (oxidative metabolism). | D-labeled Glutamate/Glutamine (Glx) |

This table is generated based on data from multiple sources. oup.comoup.comnih.gov

Addressing Confounding Factors: For accurate absolute quantification, it is necessary to consider potential confounding factors.

Kinetic Isotope Effects (KIEs): The heavier mass of deuterium compared to hydrogen can potentially slow down enzymatic reactions. researchgate.net Understanding and quantifying the extent of KIEs in vivo is necessary for the precise measurement of absolute metabolic rates. researchgate.net

Label Loss: Deuterium labels can be lost through exchange reactions, which must be accounted for in kinetic models. researchgate.net

Integration of Deuterium Tracing with Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

To gain a comprehensive, systems-level understanding of metabolic regulation, integrating this compound tracing with other "omics" technologies is a promising future direction. While metabolomics provides a static snapshot of metabolite abundances, isotope tracing reveals the dynamic activities of metabolic pathways. nih.govbitesizebio.com

The integration of these different data types can help to unravel the complex interplay between gene expression, protein levels, and metabolic function. plos.org For example, combining transcriptomics (measuring gene expression) with deuterium tracing could reveal how changes in the expression of metabolic enzymes translate into actual changes in metabolic fluxes. plos.org

The concept of "Deuteromics" has been introduced, where a simple oral dose of deuterium oxide (D₂O) can lead to the near-universal labeling of the metabolome. metsol.com This approach allows for the simultaneous investigation of multiple metabolic pathways, including the synthesis of proteins, lipids, and carbohydrates, using mass spectrometry. metsol.comresearchgate.net While distinct from using a specific tracer like this compound, the principle highlights the power of deuterium labeling for broad, multi-omics studies. Integrating the specific pathway information from this compound with the global view offered by D₂O labeling and other omics technologies could provide unprecedented insight into metabolic regulation in health and disease.

Addressing Challenges in Clinical Translation of Deuterium Metabolic Imaging

Despite its great promise, several hurdles must be overcome for the widespread clinical adoption of DMI using tracers like this compound. frontiersin.org

Spatial Resolution: A major challenge is the insufficient spatial resolution, particularly at clinical field strengths of 3T. nih.gov While resolutions of 1 mL have been achieved at 7T, this is significantly lower at 3T (e.g., 3.3-8 mL), which can hinder the detailed assessment of small or heterogeneous lesions. nih.govmdpi.com

Hardware Availability and Cost: The need for specialized and often costly hardware, such as dual-tuned RF coils, limits the accessibility of DMI, as most clinical sites are not equipped for non-proton MRI. nih.govmdpi.com Furthermore, the synthesis of deuterated glucose can be expensive, although new, more cost-effective synthesis methods are being developed. nih.govresearchgate.net

Technical Complexity: DMI requires expertise in specialized pulse sequences, data acquisition, and post-processing, including kinetic modeling, which are not part of routine clinical workflow. nih.govfrontiersin.org

Standardization: For DMI to be used in multi-site clinical trials, standardized protocols for tracer administration, data acquisition, and quantification are essential to ensure that results are reproducible and comparable across different centers. frontiersin.org

Abdominal Imaging Challenges: Translating DMI to areas outside the brain, such as the abdomen, introduces additional challenges including tissue inhomogeneity, motion artifacts, and overlapping signals from lipids, which can complicate data acquisition and interpretation. medrxiv.orgmedrxiv.org

Table 2: Major Challenges in the Clinical Translation of DMI

Challenge Description Potential Solutions
Low Spatial Resolution Insufficient detail, especially at 3T, for small lesions. Higher field magnets (≥7T), advanced pulse sequences, improved RF coils. nih.govnih.gov
Hardware Limitations Lack of specialized RF coils and scanner capabilities at most clinical sites. Development of robust and accessible hardware for clinical scanners. nih.gov
Cost High cost of deuterated tracers and specialized equipment. More cost-effective synthesis routes for labeled compounds. nih.govresearchgate.net
Technical Complexity Requires specialized expertise for acquisition and analysis. Development of user-friendly software and standardized protocols. yale.edufrontiersin.org

| Standardization | Lack of uniform protocols for multi-center studies. | Establishment of consensus guidelines and protocols. frontiersin.org |

This table is generated based on data from multiple sources. nih.govmedrxiv.orgfrontiersin.orgnih.govnih.govresearchgate.net

Emerging Research Avenues in Deuterium-Labeled Glucose Applications for Novel Metabolic Pathway Characterization

Research into deuterium-labeled glucose is continually expanding, opening up new avenues for characterizing metabolic pathways in ways not possible with other methods.

Exploring Different Deuterated Glucose Isotopologues: While [6,6'-²H₂]glucose is commonly used to trace glycolysis and the TCA cycle, other labeled forms of glucose are being explored to probe different pathways. nih.govresearchgate.net

[2,3,4,6,6'-²H₅]-D-glucose: A newly developed compound that is more cost-effective to produce and has been shown to effectively describe glycolytic metabolism in animal models. nih.govresearchgate.net

1-²H or 3-²H-glucose: These tracers can be used to specifically detect the utilization of oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) metabolites in the production of NADPH. mdpi.com

Novel Substrates for Specific Pathways: Beyond glucose, other deuterated molecules are being used as tracers to investigate specific metabolic events.

[2,3-²H₂]fumarate: The conversion of this tracer to [2,3-²H₂]malate can be used as a sensitive indicator of tumor cell death, offering a potential method for monitoring treatment response. mdpi.commdpi.com

New Disease Applications: DMI with deuterated glucose is being applied to a growing list of diseases to study their unique metabolic signatures. This includes investigating altered glucose metabolism in Alzheimer's disease, characterizing the heterogeneity of glioblastomas, and assessing metabolic changes in pancreatic cancer. nih.govelifesciences.orgresearchgate.netgehealthcare.com This expansion into new clinical areas is a key driver for the continued development and translation of the technology.

Q & A

Basic Question: What is the role of D-[5-2H]glucose in studying gluconeogenesis dynamics?

This compound is a stable isotope tracer used to quantify the contribution of gluconeogenesis to glucose production during fasting. By administering deuterated water (²H₂O) to subjects, the deuterium enrichment at carbon 5 (C5) of glucose reflects gluconeogenic activity. This method avoids corrections for isotopic equilibration, as C5 enrichment directly correlates with gluconeogenesis rates. For example, Landau et al. (1996) demonstrated that after 42 hours of fasting, ~93% of glucose production arises from gluconeogenesis using this approach .

Basic Question: How is this compound synthesized and validated for isotopic labeling studies?

Deuterated glucose standards, including this compound, are synthesized via selective hydrogen-deuterium exchange or enzymatic methods. For instance, studies using [¹³C]methyl and [¹⁵N]amino derivatives of glucose highlight the importance of stereoselective synthesis to ensure isotopic purity . Commercial standards (e.g., Shanghai Zhenzhun Biotech) provide validated materials with specified deuterium enrichment (e.g., 0.05–0.5 g scales) for experimental reproducibility .

Advanced Question: How can gas chromatography/mass spectrometry (GC/MS) ensure accurate measurement of deuterium enrichment at C5?

GC/MS protocols isolate formaldehyde derivatives from C5-bound deuterium and convert them to hexamethylenetetramine for analysis. Mac et al. (2011) validated this method by testing mixtures of [2-²H]glucose and [5-²H]glucose at varying enrichments (1–50%), achieving <0.3 mol% deviation from expected values. Contamination from non-target carbons (e.g., C1) is minimized via fragment-specific calibration .

Advanced Question: How do discrepancies arise in glucose utilization studies using different isotopic tracers, and how can they be resolved?

Discrepancies occur due to tracer-specific metabolic fates. For example, D-[3-³H]glucose underestimates utilization in erythrocytes compared to D-[5-³H]glucose, as tritium at C3 is lost during glycolysis. Malaisse et al. (2002) recommend using D-[U-¹⁴C]glucose for whole-cell studies to avoid isotopic loss, while deuterium at C5 provides stable tracking in gluconeogenesis .

Experimental Design: What fasting protocols optimize the use of this compound in metabolic studies?

Landau et al. (1996) established a protocol where subjects fast for 14–42 hours after ²H₂O ingestion. Blood glucose deuterium enrichment at C5 is measured at intervals, revealing gluconeogenesis contributions: 47% (14h), 67% (22h), and 93% (42h). This design accounts for equilibration dynamics between body water and glucose hydrogens .

Data Interpretation: How do conformational dynamics of D-glucose affect isotopic labeling studies?

D-glucose exhibits conformational disorder due to flexible -OH groups, influencing isotopic labeling stability. Computational studies predict multiple low-energy structures, but experimental data (e.g., X-ray crystallography) show monomorphism in crystalline forms. This stability ensures that deuterium labeling at C5 remains intact during metabolic tracing .

Advanced Method: What are the limitations of spectrophotometric glucose assays when using deuterated tracers?

Spectrophotometric methods (e.g., Trinder test) rely on glucose oxidation, which may not distinguish between deuterated and non-deuterated glucose. Researchers must validate assays with isotopic controls or pair spectrophotometry with MS to confirm tracer-specific signals, as described in glucose concentration studies .

Contradiction Analysis: Why do some studies report variable gluconeogenesis contributions despite using this compound?

Variability arises from differences in fasting duration, sample processing, or incomplete equilibration of deuterium between body water and glucose. For example, equilibration at C3 of pyruvate (affecting C6 of glucose) is ~80% complete, necessitating standardized protocols to minimize inter-study variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.